Field: Biomedical Research and Material Science
Summary: NHI-2 is a high purity chemical compound widely used for cutting-edge scientific research.
Field: Nanotechnology
Field: Agrochemical and Pharmaceutical Industries
Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
Field: Material Science
Summary: Compounds similar to NHI-2 are used in the extraction of Ni ions.
Field: Biomedical Research
Summary: NHI-2 is an inhibitor of Lactate dehydrogenase-A (LDH-A), a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation
Methods: NHI-2 has anti-glycolytic activity against a variety of cancer cells. .
Results: NHI-2 caused apoptosis in colon cancer HCT116 cells. .
Field: Digital Health Care
NHI-2, chemically known as 1-Hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylic acid methyl ester, is a potent inhibitor of lactate dehydrogenase A (LDH-A). This compound has garnered attention due to its selective inhibition of LDH-A over LDH-B, with an inhibitory concentration (IC50) of approximately 14.7 µM for LDH-A and 55.8 µM for LDH-B, indicating its potential in targeting metabolic pathways in cancer cells . NHI-2 is characterized by its unique structure, which includes a trifluoromethyl group that enhances its biological activity and membrane permeability .
Research suggests Methyl LDH Inhibitor III acts as an inhibitor of lactate dehydrogenase A (LDH A) enzyme []. LDH A catalyzes the conversion of pyruvate to lactate, a crucial step in cellular energy metabolism. Inhibition of LDH A could potentially impact various cellular processes and might be relevant for therapeutic development, although the specific mechanism requires further investigation [, ].
NHI-2 primarily functions by inhibiting the enzyme lactate dehydrogenase A, a key player in the glycolytic pathway. The inhibition of this enzyme leads to a reduction in lactate production from pyruvate, thereby affecting cellular metabolism. The reaction can be summarized as follows:
By inhibiting LDH-A, NHI-2 shifts this equilibrium, promoting the accumulation of pyruvate and decreasing lactate levels, which can hinder the growth of cancer cells that rely heavily on glycolysis .
NHI-2 exhibits significant biological activity as an anti-glycolytic agent. Its inhibition of LDH-A has been shown to induce apoptosis in various cancer cell lines by disrupting their metabolic processes. Studies indicate that NHI-2 can effectively reduce cell viability in cancer types such as breast cancer and colorectal cancer, highlighting its potential as a therapeutic agent in oncology . Additionally, NHI-2's selectivity for LDH-A over LDH-B suggests it may have fewer side effects related to normal cellular metabolism.
The synthesis of NHI-2 typically involves several chemical steps that include the formation of the indole framework followed by the introduction of the trifluoromethyl and carboxylic acid moieties. While specific synthetic routes may vary, a general approach includes:
These steps culminate in the formation of NHI-2 with high purity and yield suitable for biological testing .
NHI-2 is primarily researched for its potential applications in cancer therapy due to its ability to inhibit glycolysis in tumor cells. Its use extends beyond oncology; it may also have implications in metabolic diseases where altered lactate production is a factor. Furthermore, NHI-2 could serve as a valuable tool in metabolic research, helping to elucidate the role of lactate dehydrogenase in various physiological and pathological processes .
Interaction studies involving NHI-2 have focused on its binding affinity and selectivity towards LDH-A compared to other enzymes within the same family. Preliminary findings suggest that NHI-2 interacts specifically with the active site of LDH-A, inhibiting its activity through competitive inhibition mechanisms. These studies are crucial for understanding how NHI-2 can be optimized for therapeutic use and how it may interact with other metabolic pathways within cells .
Several compounds exhibit structural or functional similarities to NHI-2, particularly those that target lactate dehydrogenase or other metabolic enzymes. Key compounds include:
| Compound Name | Structure Type | IC50 (LDH-A) | Unique Features |
|---|---|---|---|
| Oxamate | Lactate Dehydrogenase Inhibitor | 10 mM | Non-selective; affects both isoforms |
| Gossypol | Natural Product | 20 µM | Also targets Bcl-2 family proteins |
| Dichloroacetate | Metabolic Modulator | 5 mM | Promotes pyruvate conversion |
| MCT Inhibitors (e.g., AR-C155858) | Transport Inhibitors | Varies | Targets monocarboxylate transporters |
Uniqueness of NHI-2: Unlike many other inhibitors, NHI-2 demonstrates higher specificity for LDH-A over LDH-B, making it particularly advantageous for targeted cancer therapies without significantly affecting normal cellular metabolism . This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy.
NHI-2, chemically known as methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, demonstrates potent cytotoxic activity against multiple cancer cell lines with distinct dose-response characteristics [4] [10]. The compound exhibits a molecular weight of 335.28 g/mol and the molecular formula C17H12F3NO3 [26] [28].
In pancreatic cancer models, NHI-2 displays significant growth inhibitory effects against both LPC006 and PANC-1 cell lines [4] [10]. The cytotoxicity of NHI-2 is enhanced under hypoxic conditions, with IC50 values of 1.1 μM for LPC006 cells and 4.0 μM for PANC-1 cells in hypoxic environments, compared to 17.8 μM and 22.2 μM respectively under normoxic conditions [4]. This represents a significant improvement in potency under oxygen-limited conditions that mimic the tumor microenvironment.
| Cell Line | Normoxic IC50 (μM) | Hypoxic IC50 (μM) | Fold Enhancement |
|---|---|---|---|
| LPC006 | 17.8 ± 0.1 | 1.1 ± 0.5 | 16.2 |
| PANC-1 | 22.2 ± 2.4 | 4.0 ± 0.06 | 5.6 |
In cervical carcinoma models, NHI-2 demonstrates substantial cytotoxic activity against HeLa cells with an IC50 value of 33.4 μM [16] [28]. The compound effectively reduces lactate production in HeLa cells when administered at concentrations of 100 and 200 μM, indicating its ability to disrupt cellular metabolic processes [10] [16]. Studies utilizing cell culture analyses demonstrate that NHI-2 maintains stability after cellular uptake, contributing to its sustained antiproliferative effects [25].
The dose-dependent nature of NHI-2 cytotoxicity has been extensively characterized through multiple independent studies [4] [16]. The compound exhibits selective inhibition of lactate dehydrogenase A with an IC50 of 14.7 μM, while showing reduced activity against lactate dehydrogenase B with an IC50 of 55.8 μM [28]. This selectivity profile contributes to its preferential targeting of cancer cells that rely heavily on lactate dehydrogenase A for metabolic function.
NHI-2 demonstrates significant apoptotic activity in colorectal cancer models, particularly in HCT116 cells [4]. The compound induces cell cycle arrest predominantly in the S and G2/M phases, facilitating the activation of apoptotic pathways [4] [28]. This cell cycle perturbation represents a critical mechanism through which NHI-2 exerts its anticancer effects.
The apoptotic response in HCT116 cells involves the downregulation of cyclin A, D1, and E1, while simultaneously upregulating cyclin B1 [1]. These molecular changes indicate a disruption of normal cell cycle progression, leading to the accumulation of cells in growth-arrested states that ultimately trigger programmed cell death pathways [1]. The compound's ability to modulate these key regulatory proteins demonstrates its comprehensive impact on cellular proliferation control mechanisms.
Mechanistic studies reveal that NHI-2-induced apoptosis in colorectal models involves the inhibition of cellular migration and invasion capabilities [4]. The compound significantly reduces the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell motility and tissue invasion [4]. This dual effect on both proliferation and metastatic potential enhances the therapeutic value of NHI-2 in colorectal cancer treatment paradigms.
The temporal dynamics of apoptosis induction show that NHI-2 effects become apparent within 24 hours of treatment initiation [4]. Flow cytometric analyses demonstrate progressive increases in apoptotic cell populations with extended exposure periods, indicating a time-dependent accumulation of cellular damage that ultimately overwhelms repair mechanisms [4].
NHI-2 functions as a potent inhibitor of lactate dehydrogenase A, directly targeting the final step of glycolysis where pyruvate is converted to lactate [15] [16]. The compound demonstrates competitive inhibition with respect to both pyruvate substrate and nicotinamide adenine dinucleotide hydride cofactor, effectively disrupting the cellular energy production machinery [16] [25].
In cellular assays, NHI-2 treatment results in significant reductions in lactate production across multiple cancer cell lines [10] [16]. HeLa cells treated with NHI-2 at concentrations of 100 and 200 μM show substantial decreases in extracellular lactate accumulation, indicating effective metabolic disruption [10]. This metabolic perturbation forces cancer cells to rely on alternative, less efficient energy production pathways.
The suppression of lactate production by NHI-2 correlates directly with its cytotoxic effects [16]. Cancer cells that depend heavily on glycolytic metabolism for energy production become particularly vulnerable to lactate dehydrogenase A inhibition [36]. The compound's ability to reduce lactate production while maintaining selectivity for cancer cells over normal cells represents a significant therapeutic advantage [16].
Quantitative assessments demonstrate that NHI-2 reduces nicotinamide adenine dinucleotide hydride consumption rates in both PANC-1 and LPC006 cells under normal and hypoxic conditions [4]. The inhibitory effects are more pronounced under hypoxic conditions, where cells exhibit greater dependence on glycolytic metabolism [4]. This enhanced potency under oxygen-limited conditions makes NHI-2 particularly effective against tumor cells in the hypoxic tumor microenvironment.
NHI-2 exhibits remarkable synergistic interactions with gemcitabine, a standard chemotherapeutic agent used in pancreatic cancer treatment [4]. Combination studies demonstrate that NHI-2 enhances gemcitabine efficacy under both normoxic and hypoxic conditions, with particularly pronounced effects observed in oxygen-limited environments [4].
The synergistic interaction is quantified using combination index values, which indicate the degree of drug interaction [4]. In PANC-1 cells under hypoxic conditions, the combination of NHI-2 with gemcitabine produces a combination index of 0.14, indicating strong synergism [4]. Under normoxic conditions, the combination index is 0.45, still demonstrating synergistic effects but to a lesser degree [4].
| Cell Line | Condition | Gemcitabine IC50 | Combination Index | Interaction Type |
|---|---|---|---|---|
| PANC-1 | Normoxia | 17.9 ± 1.3 nM | 0.45 ± 0.12 | Synergism |
| PANC-1 | Hypoxia | 0.20 ± 0.04 μM | 0.14 ± 0.06 | Strong Synergism |
| LPC006 | Normoxia | 7.3 ± 1.3 nM | 0.79 ± 0.18 | Slight Synergism |
| LPC006 | Hypoxia | 0.15 ± 0.03 μM | 0.29 ± 0.53 | Strong Synergism |
The molecular mechanisms underlying this synergistic interaction involve the restoration of deoxycytidine kinase expression and activity [4]. Hypoxic conditions typically downregulate deoxycytidine kinase, reducing gemcitabine's effectiveness [4]. NHI-2 treatment counteracts this downregulation, maintaining deoxycytidine kinase levels and enhancing gemcitabine's cytotoxic potential [4].
Furthermore, the combination therapy demonstrates enhanced effects against cancer stem cell populations [4]. NHI-2 effectively disrupts three-dimensional spheroid integrity, a model that represents cancer stem cell behavior [4] [15]. When combined with gemcitabine, this effect is amplified, suggesting potential for overcoming chemotherapy resistance mechanisms associated with cancer stem cells [4].
NHI-2 demonstrates remarkable selectivity for malignant cells over non-malignant cell systems, a critical characteristic for therapeutic applications [1] [16]. The compound exhibits minimal cytotoxicity toward L-02 normal liver cells, while maintaining potent activity against various cancer cell lines [1]. This selectivity profile indicates that NHI-2 preferentially targets metabolic vulnerabilities specific to transformed cells.
The selectivity indices for NHI-2 across different cancer cell lines demonstrate exceptional discrimination between malignant and normal cells [1]. For BEL-7402 hepatocellular carcinoma cells, the selectivity index compared to L-02 normal cells is 12,820-fold [1]. Similarly, HCT116 colorectal cancer cells show a selectivity index of 16,949-fold, while hematological malignancies Raji and SU-DHL-10 demonstrate selectivity indices of 2,941-fold each [1].
| Cancer Cell Line | IC50 (nM) | L-02 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| BEL-7402 | 7.8 | 100.0 | 12,820-fold |
| HCT116 | 5.9 | 100.0 | 16,949-fold |
| Raji | 34.0 | 100.0 | 2,941-fold |
| SU-DHL-10 | 34.0 | 100.0 | 2,941-fold |
The mechanistic basis for this selectivity lies in the differential expression and dependence on lactate dehydrogenase A between transformed and normal cells [18] [21]. Immortalized cells, while possessing unlimited replicative potential, maintain many characteristics of normal cellular metabolism [18] [21]. In contrast, transformed cells exhibit enhanced glycolytic activity and increased lactate dehydrogenase A expression, making them more susceptible to metabolic inhibition [18] [21].
Studies comparing immortalized and transformed cell lines derived from the same parental cells reveal distinct metabolic profiles [18]. Transformed cells show significantly higher lactate dehydrogenase A activity and greater sensitivity to NHI-2 treatment compared to their immortalized counterparts [18]. This differential response pattern supports the selective therapeutic potential of lactate dehydrogenase A inhibitors in cancer treatment [18].
The N-hydroxyindole-2-carboxylate scaffold represents a fundamental structural framework for lactate dehydrogenase A inhibition, with NHI-2 serving as a prototypical example of this compound class [1] [2]. Molecular modeling studies have revealed that the core indole structure positions itself within the enzyme's active site cleft, establishing critical interactions with key amino acid residues including histidine 193, arginine 169, and threonine 248 [3]. The planar indole ring system facilitates optimal binding geometry within the enzyme's catalytic pocket, while the N-hydroxy functionality at position 1 serves as an essential pharmacophore for enzyme recognition and inhibition [1] [3].
Structural optimization studies have demonstrated that the indole ring system provides superior binding characteristics compared to alternative bicyclic aromatic scaffolds. Comparative analysis with benzofuran-2-carboxamide analogs revealed that replacement of the indole nitrogen with oxygen significantly reduced binding affinity, confirming the critical importance of the nitrogen atom for optimal protein-ligand interactions [4]. The indole scaffold's ability to establish both hydrogen bonding and hydrophobic interactions simultaneously makes it an ideal core structure for lactate dehydrogenase targeting [1] [5].
The 4-trifluoromethyl substituent in NHI-2 plays a crucial role in determining both the compound's binding affinity and selectivity profile [1] [3]. Molecular dynamics simulations have revealed that the trifluoromethyl group establishes favorable electrostatic interactions with positively charged residue arginine 106, with the electronegative fluorine atoms positioned in close proximity to this cationic amino acid [3]. This interaction contributes significantly to the compound's competitive inhibition mechanism against both NADH and pyruvate substrates, with IC50 values of 14.7 μM and 10.5 μM respectively [1] [6].
The electron-withdrawing nature of the trifluoromethyl group enhances the binding affinity through multiple mechanisms. First, it modulates the electronic properties of the indole ring system, optimizing the π-π stacking interactions with aromatic residues in the binding pocket [3]. Second, the trifluoromethyl group contributes to the overall lipophilicity of the molecule, facilitating cellular membrane penetration while maintaining appropriate aqueous solubility for biological activity [1] [7]. Structure-activity relationship studies have consistently shown that electron-withdrawing substituents at the 4-position of the indole ring are generally beneficial for lactate dehydrogenase inhibitory activity [8] [5].
The 6-phenyl substituent represents another critical structural element that significantly influences the compound's biological profile [1] [3]. Molecular modeling analyses indicate that this phenyl ring is directed toward the entrance of the enzyme cavity, where it establishes lipophilic interactions with hydrophobic amino acid residues [3]. The phenyl group at position 6 optimizes the binding orientation of the entire molecule within the active site, ensuring proper alignment of other functional groups for maximum binding affinity [3]. Comparative studies with various aryl substituents at this position have confirmed that the phenyl group provides an optimal balance of size, hydrophobicity, and conformational flexibility for enzyme binding [8] [5].
The bioisosteric replacement of the carboxylic acid functionality in NHI-1 with a methyl ester group in NHI-2 represents a strategically important modification that significantly impacts both the compound's pharmacokinetic properties and biological activity [3] [9]. Molecular dynamics simulations have revealed distinct binding modes for these two functional groups, with the methyl ester derivative exhibiting approximately 30-degree rotation along the axis perpendicular to the main molecular plane compared to the carboxylic acid analog [3]. This conformational difference results in the formation of new intermolecular interactions, including a water-mediated hydrogen bond between the N-hydroxy group and the amino group of arginine 169 [3].
The methyl ester functionality in NHI-2 demonstrates superior cellular permeability characteristics compared to its carboxylic acid counterpart [3] [10]. This enhanced membrane penetration capability is attributed to the reduced polarity and hydrogen bonding capacity of the ester group relative to the ionizable carboxylic acid [9] [11]. Cellular uptake studies have consistently shown that NHI-2 achieves significantly higher intracellular concentrations compared to NHI-1, directly correlating with improved antiproliferative activity against cancer cell lines [3] [10]. The ester group also exhibits enhanced stability in cellular environments, avoiding the rapid metabolism and efflux mechanisms that often limit the efficacy of carboxylic acid-containing compounds [11] [12].
Importantly, NHI-2 functions as an active inhibitor rather than a prodrug of NHI-1 [3]. Stability studies in cell culture have demonstrated that the methyl ester group remains intact after cellular uptake, with no detectable hydrolysis to the corresponding carboxylic acid [3]. This finding contrasts sharply with malonic ester analogs, which undergo rapid mono-hydrolysis upon cellular entry [3]. The intrinsic inhibitory activity of the methyl ester derivative, combined with its superior cellular permeability, positions NHI-2 as an optimized lead compound for further development [3] [10].
A comparative analysis of hydrolysis kinetics between NHI-2 and structurally related malonic ester analogs reveals fundamental differences in their metabolic stability and mechanism of action [3] [13]. The malonic ester derivatives, exemplified by compound 4 (dimethyl ester), undergo rapid mono-hydrolysis upon cellular entry, producing the corresponding mono-ester intermediate that subsequently inhibits lactate dehydrogenase A [3]. This hydrolytic process occurs through cellular esterase activity, with the dimethyl malonic ester serving as a true prodrug that requires bioactivation for inhibitory activity [3] [13].
In contrast, NHI-2 demonstrates remarkable resistance to cellular esterases, maintaining its intact methyl ester structure throughout the duration of cellular exposure [3]. High-performance liquid chromatography analysis of cell lysates following NHI-2 treatment revealed no detectable formation of the corresponding carboxylic acid metabolite, even after extended incubation periods [3]. This hydrolysis resistance is attributed to the unique electronic environment created by the N-hydroxyindole scaffold, which protects the ester functionality from enzymatic attack [3] [14]. The steric hindrance provided by the adjacent aromatic substituents and the electron-withdrawing effects of the trifluoromethyl group further contribute to this enhanced stability [3].
The differential hydrolysis behavior between these compound classes has significant implications for their therapeutic utility [3] [15]. While malonic ester analogs rely on cellular esterase activity for activation, their efficacy can be compromised in tissues with low esterase expression or in the presence of esterase inhibitors [13] [15]. The hydrolysis-resistant nature of NHI-2 ensures consistent biological activity regardless of the cellular esterase environment, providing more predictable pharmacological responses [3]. This stability advantage, combined with superior cellular permeability, establishes NHI-2 as a preferred scaffold for medicinal chemistry optimization [3] [11].
The development of glycoconjugated NHI derivatives represents an innovative approach to exploit the enhanced glucose uptake characteristic of cancer cells, implementing a dual-targeting strategy against the Warburg effect [16] [10]. The glucose-conjugated derivative NHI-Glc-2 demonstrates significantly enhanced cellular uptake compared to the parent aglycone NHI-2, achieving intracellular concentrations that directly correlate with improved antiproliferative activity [16] [10]. Cellular uptake studies using liquid chromatography-mass spectrometry analysis revealed that glucose conjugation increased cellular accumulation by several-fold, with mannose and gulose derivatives showing comparable enhancement patterns [16].
The carbohydrate anchoring strategy exploits the overexpression of glucose transporters, particularly GLUT1, in malignant tissues [16] [17]. These transporters exhibit broad substrate specificity, facilitating the uptake of various sugar conjugates beyond glucose alone [16]. The α-mannose derivative demonstrated optimal performance in cellular assays, exhibiting antiproliferative IC50 values of 5.4 μM against HeLa cells and 15.2 μM against A549 cells, representing 6.2-fold and 2.9-fold improvements respectively compared to unconjugated NHI-2 [16]. The β-gulose conjugate showed intermediate activity with IC50 values of 11.8 μM (HeLa) and 24.7 μM (A549), while maintaining significantly enhanced potency over the parent compound [16].